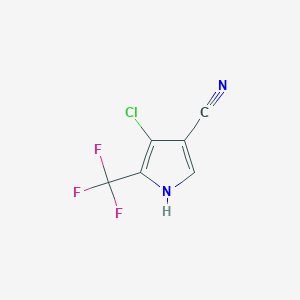

4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Description

Properties

CAS No. |

850547-85-2 |

|---|---|

Molecular Formula |

C6H2ClF3N2 |

Molecular Weight |

194.54 g/mol |

IUPAC Name |

4-chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C6H2ClF3N2/c7-4-3(1-11)2-12-5(4)6(8,9)10/h2,12H |

InChI Key |

DJHHEUOSBZXBOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N1)C(F)(F)F)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthetic Routes

Trifluoromethylation and Halogenation Sequence

A patented method for analogous pyrrole-3-carbonitrile compounds involves a two-step sequence: trifluoromethylation followed by halogenation .

Step 1: Trifluoromethylation of Pyrrole Oxime Intermediates

The process begins with the reaction of a pyrrole oxime derivative with a trifluoromethylating agent (e.g., CF₃I or CF₃Cu) in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether. A base like potassium hydride (KH) facilitates deprotonation, enabling nucleophilic attack at the pyrrole's C5 position.

Reaction Conditions :

- Temperature : −70°C to 50°C (optimized at 0°C for minimal side reactions).

- Solvent : THF or diethyl ether.

- Yield : ~60–75% (isolated via vacuum distillation).

Step 2: Chlorination at C4

The trifluoromethylated intermediate undergoes electrophilic chlorination using chlorine gas (Cl₂) in dichloromethane (DCM) at −20°C to 25°C. The electron-withdrawing trifluoromethyl group directs chlorination to the C4 position.

Key Parameters :

Cyclocondensation Approaches

Adapting solvent-free multicomponent reactions (MCRs) from pyrrole synthesis literature, researchers have explored cyclocondensation of:

- Alkyl 2-aminoesters (e.g., methyl glycinate).

- 1,3-Dicarbonyl Compounds (e.g., trifluoromethylated diketones).

- Base Catalyst : Potassium hydroxide (KOH).

Mechanism:

- Enamine Formation : The amine attacks the diketone, forming a (Z)-enamine intermediate.

- Cyclization : Base-mediated 5-exo-trig cyclization generates a dihydropyrrolone intermediate.

- Aromatization : Tautomerization yields the aromatic pyrrole core.

Modifications for Target Compound :

Regioselective Functionalization Strategies

Analytical Validation of Synthetic Products

Industrial-Scale Production Considerations

Cost-Effective Trifluoromethyl Sources

| Reagent | Cost (USD/kg) | Purity (%) | Reaction Efficiency (%) |

|---|---|---|---|

| CF₃I | 450 | 99.5 | 75 |

| CF₃Cu | 600 | 98.0 | 85 |

| CF₃SO₂Na (Langlois) | 300 | 95.0 | 60 |

Solvent Recycling Protocols

- THF Recovery : Distillation at 66°C under reduced pressure (95% recovery).

- DCM Neutralization : Treatment with aqueous NaOH minimizes environmental discharge.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitrile group to other functional groups.

Substitution: The chlorine and trifluoromethyl groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or trifluoromethyl groups.

Scientific Research Applications

It appears the query contains a slight error in the chemical name. The provided search results do not contain information on a compound with the name "4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile". However, they do contain information on a similar compound called 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile . The following article will focus on the applications of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile , based on the available search results.

Overview

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is a chemical compound featuring a pyrrole ring with a 4-chlorophenyl group, a trifluoromethyl group, and a cyano group. It has the molecular formula C12H6ClF3N2 and a molecular weight of 270.64 g/mol. The presence of both trifluoromethyl and cyano groups imparts unique chemical and biological properties, with the trifluoromethyl group enhancing lipophilicity and metabolic stability, and the cyano group participating in chemical reactions.

Scientific Research Applications

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is used in scientific research across various disciplines:

- Chemistry It serves as a building block for synthesizing complex molecules, which is particularly useful in creating new materials with unique properties.

- Biology The compound is investigated for potential biological activity, including antimicrobial and anticancer properties.

- Medicine It is explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

- Industry This compound is utilized in the development of agrochemicals and other industrial products because of its stability and reactivity.

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile exhibits several biological activities:

- Antimicrobial Activity It has shown antimicrobial properties against various bacterial strains, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential Studies suggest it may induce apoptosis in cancer cells by activating specific signaling pathways and has shown promising results in inhibiting cell proliferation in several cancer cell lines.

Antimicrobial Efficacy

A study evaluating pyrrole derivatives, including 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, showed a notable inhibitory effect on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, depending on the bacterial strain tested.

Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile significantly reduced cell viability at concentrations above 20 µM. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting a potential mechanism involving caspase activation.

Antifouling Compositions

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile derivatives are used in antifouling compositions . These compositions provide protection against marine organisms . One example is a synergistic antifouling composition comprising 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile .

Chlorfenapyr

Chlorfenapyr, an arylpyrrole derivative, exhibits high biological activity, a broad insecticidal spectrum, and a unique mode of action .

Chemical Reactions

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile can undergo several chemical reactions:

- Oxidation Using reagents like potassium permanganate or chromium trioxide can lead to pyrrole oxides.

- Reduction Using agents such as lithium aluminum hydride or sodium borohydride can potentially reduce the cyano group to an amine.

- Substitution It can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Functional Groups

The table below summarizes key structural differences and similarities with related compounds:

| Compound Name | Substituents (Positions) | Molecular Formula | Key Applications/Activities |

|---|---|---|---|

| 4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Cl (4), CF₃ (5) | C₆H₂ClF₃N₂ | Agrochemical intermediate (hypothetical) |

| Econea® (4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) | Br (4), 4-ClPh (2), CF₃ (5) | C₁₂H₅BrClF₃N₂ | Antifouling agent, biocide |

| Chlorfenapyr (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) | Br (4), 4-ClPh (2), CF₃ (5), CH₂OEt (1) | C₁₅H₁₁BrClF₃N₂O | Insecticide/miticide |

| Fludioxonil (4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile) | 2,2-difluorobenzodioxol (4) | C₁₂H₆F₂N₂O₂ | Fungicide |

| Compound 6 (4-bromo-1-(bromomethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) | Br (4), BrCH₂ (1), 4-ClPh (2), CF₃ (5) | C₁₃H₇Br₂ClF₃N₂ | Molluscicidal activity (LC₅₀: 0.13–0.27 mg/L) |

Key Observations:

- Halogen Substitutions : Bromine at position 4 (Econea®, Chlorfenapyr) enhances biocidal activity compared to chlorine in the target compound. For example, Compound 6 () showed potent molluscicidal activity (LC₅₀: 0.13 mg/L at 72 h), attributed to bromine’s electronegativity and larger atomic radius .

- Aromatic Substituents : The 4-chlorophenyl group in Econea® and Chlorfenapyr increases steric bulk and π-π interactions, improving binding to biological targets like fungal enzymes or marine foulants .

- N-Alkylation : Chlorfenapyr’s ethoxymethyl group at position 1 enhances environmental persistence and systemic uptake in pests .

Biological Activity

4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique combination of functional groups, including a trifluoromethyl group and a cyano group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of 4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile can be represented as follows:

This compound exhibits significant lipophilicity due to the trifluoromethyl group, which enhances its metabolic stability and binding affinity to various biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group may enhance binding affinity, while the cyano group can participate in nucleophilic attack reactions. These interactions can lead to modulation of enzymatic activities, potentially inhibiting or activating various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including 4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, exhibit antimicrobial properties. A comparative study showed that similar compounds demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research has highlighted the antioxidant potential of pyrrole derivatives. In vitro assays demonstrated that these compounds could significantly reduce lipid peroxidation induced by neurotoxic agents such as 6-hydroxydopamine (6-OHDA). For instance, pre-treatment with certain pyrrole derivatives reduced malondialdehyde (MDA) levels, a marker for oxidative stress .

Anticancer Activity

The anticancer properties of 4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile have also been explored. Studies indicate that this compound may inhibit cell proliferation in various cancer cell lines, including breast (T47D), lung (NCl H-522), and colon (HCT-15) cancer cells. The observed IC50 values suggest moderate to good anticancer activity, positioning it as a promising lead in cancer drug development .

Study on Neuroprotective Effects

A study investigating the neuroprotective effects of pyrrole derivatives showed that pre-treatment with these compounds significantly decreased the percentage of early apoptotic cells induced by oxidative stress in PC12 cells. This suggests their potential utility in neurodegenerative disease models .

Antimicrobial Efficacy

In another study, a series of pyrrolyl benzamide derivatives were synthesized and tested for antimicrobial activity. The results indicated that these derivatives exhibited potent activity against bacterial pathogens, reinforcing the potential of pyrrole-based compounds as antimicrobial agents .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-Chloro-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile?

- Answer : The synthesis typically involves multi-step protocols, including:

- Condensation reactions of aromatic amines with cyanoacetate derivatives (e.g., ethyl cyanoacetate) under controlled pH and temperature.

- Halogenation using chlorinating agents (e.g., POCl₃ or N-chlorosuccinimide) to introduce the chloro substituent.

- Trifluoromethylation via nucleophilic substitution or transition-metal-catalyzed methods (e.g., CuCF₃-mediated reactions).

Key intermediates and reaction conditions are validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Answer : Structural elucidation relies on:

- Single-crystal X-ray diffraction to resolve the pyrrole ring geometry, substituent positions, and intermolecular interactions (e.g., hydrogen bonding).

- Spectroscopic techniques :

- ¹H/¹³C NMR to identify chemical shifts for the pyrrole ring, trifluoromethyl group, and chloro substituent.

- Fourier-transform infrared spectroscopy (FT-IR) to confirm nitrile (C≡N) and C-Cl stretching vibrations.

Crystallographic data are deposited in repositories like the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound's reactivity and bioactivity?

- Answer : The -CF₃ group:

- Enhances metabolic stability by resisting oxidative degradation, prolonging biological half-life.

- Modulates electronic properties via strong electron-withdrawing effects, altering binding affinities to targets (e.g., enzymes, receptors).

- Impacts lipophilicity , improving membrane permeability. Comparative studies with non-CF₃ analogs show reduced pesticidal activity in derivatives lacking this group .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

- Answer : Discrepancies may arise from:

- Substituent positioning : Minor structural variations (e.g., chloro vs. bromo substituents) significantly alter bioactivity.

- Purity and stereochemical factors : Impurities in synthetic batches or uncharacterized stereoisomers can skew results.

- Methodological standardization : Use control experiments with reference compounds (e.g., fipronil or chlorfenapyr derivatives) to benchmark activity assays. Cross-validate using orthogonal techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can computational methods optimize the design of derivatives with enhanced pharmacological properties?

- Answer :

- Density functional theory (DFT) calculations predict electronic properties and reactive sites for functionalization.

- Molecular docking identifies key interactions with biological targets (e.g., GABA receptors in insecticides).

- Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values) with bioactivity.

These approaches reduce trial-and-error synthesis and prioritize high-potential candidates .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.

- Storage : Keep in sealed containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the nitrile group.

- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb using vermiculite.

Toxicity data indicate moderate acute hazards (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks require monitoring .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s environmental impact?

- Answer :

- Ecotoxicity assays : Test aquatic toxicity using Daphnia magna (water flea) and algal growth inhibition studies.

- Soil persistence : Measure half-life under varying pH and microbial activity via HPLC-MS/MS.

- Bioaccumulation potential : Calculate logP values and assess biomagnification in model food chains.

Regulatory frameworks (e.g., OECD guidelines) provide standardized protocols .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

- Answer :

- High-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection (DAD) for quantification.

- Gas chromatography-mass spectrometry (GC-MS) for volatile byproducts.

- Elemental analysis to verify stoichiometry and detect halogenated contaminants.

Limit of detection (LOD) should align with ICH Q3A/B guidelines for pharmaceutical impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.